molecular formula C17H22ClF3N2O3S B3637090 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3637090
M. Wt: 426.9 g/mol
InChI Key: ZIZTUPJRWMIWEX-UHFFFAOYSA-N
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Description

This compound is a type of amide, which is a common functional group in organic chemistry. Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or ammonia. The properties of amides can vary greatly depending on the specific structure and the groups attached to the nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The exact method would depend on the specific structures of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group and the chloro group on the phenyl ring could have significant effects on the compound’s properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its specific structure. The amide group could potentially be hydrolyzed to produce a carboxylic acid and an amine. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could involve further studies to better understand its properties and potential applications. This could include experimental studies to determine its physical and chemical properties, as well as potentially biological studies if it has potential uses in medicine or biology .

Properties

IUPAC Name

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClF3N2O3S/c1-27(25,26)23(11-16(24)22-12-6-4-2-3-5-7-12)13-8-9-15(18)14(10-13)17(19,20)21/h8-10,12H,2-7,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZTUPJRWMIWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCCCC1)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide

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